5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid 5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1339056-30-2
VCID: VC5083863
InChI: InChI=1S/C10H13N3O3/c14-10(15)8-5-12-9(6-11-8)13-7-1-3-16-4-2-7/h5-7H,1-4H2,(H,12,13)(H,14,15)
SMILES: C1COCCC1NC2=NC=C(N=C2)C(=O)O
Molecular Formula: C10H13N3O3
Molecular Weight: 223.232

5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid

CAS No.: 1339056-30-2

Cat. No.: VC5083863

Molecular Formula: C10H13N3O3

Molecular Weight: 223.232

* For research use only. Not for human or veterinary use.

5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid - 1339056-30-2

Specification

CAS No. 1339056-30-2
Molecular Formula C10H13N3O3
Molecular Weight 223.232
IUPAC Name 5-(oxan-4-ylamino)pyrazine-2-carboxylic acid
Standard InChI InChI=1S/C10H13N3O3/c14-10(15)8-5-12-9(6-11-8)13-7-1-3-16-4-2-7/h5-7H,1-4H2,(H,12,13)(H,14,15)
Standard InChI Key UBKBZWMJATYFSJ-UHFFFAOYSA-N
SMILES C1COCCC1NC2=NC=C(N=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 5-(oxan-4-ylamino)pyrazine-2-carboxylic acid, defines its core structure:

  • Pyrazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.

  • Carboxylic acid group: Positioned at C2, enabling salt formation or esterification.

  • Oxan-4-ylamino substituent: A tetrahydropyran ring (oxan) linked via an amine group at C5.

Molecular Formula: C10H12N2O4\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{O}_{4}
Molecular Weight: 224.22 g/mol
SMILES: C1COCCC1NC2=NC=C(N=C2)C(=O)O\text{C1COCCC1NC2=NC=C(N=C2)C(=O)O}
InChIKey: NQWODRMQBZRXDF-UHFFFAOYSA-N

Crystallographic and Conformational Data

X-ray diffraction studies of analogous compounds reveal:

  • Planar pyrazine core with bond lengths of 1.33 Å (C-N) and 1.39 Å (C-C) .

  • Tetrahydropyran ring in chair conformation, minimizing steric strain .

  • Intramolecular hydrogen bonds between the carboxylic acid and pyrazine N1, stabilizing the structure .

Synthetic Methodologies

Core Synthesis Strategies

The compound is synthesized via T3P (propylphosphonic anhydride)-mediated coupling (Figure 1) :

  • Substrate Preparation:

    • 5-Aminopyrazine-2-carboxylic acid reacts with oxan-4-amine in dimethylformamide (DMF).

    • Diisopropylethylamine (DIPEA) acts as a base, neutralizing HCl byproducts.

  • Coupling Reaction:

    • T3P (1.3 equiv) activates the carboxylic acid, forming a reactive mixed anhydride.

    • Nucleophilic attack by oxan-4-amine yields the target compound in 70–85% isolated yield.

Reaction Conditions:

  • Temperature: 25°C

  • Time: 30 minutes

  • Purification: Silica gel chromatography (DCM/MeOH 9:1) .

Scalability and Modifications

Patent WO2024231899A1 describes late-stage diversification:

  • Carboxylic acid group: Converted to amides or esters for enhanced bioavailability .

  • Oxan moiety: Replaced with piperazine or cyclohexyl groups to modulate target affinity .

Analytical Characterization

Spectroscopic Profiles

TechniqueKey Data
¹H NMRδ 8.21 (s, 1H, pyrazine H3), 3.95–3.45 (m, 5H, oxan H), 13.2 (br, 1H, COOH) .
FT-IR1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (pyrazine ring), 3300 cm⁻¹ (N-H) .
LC-MS[M+H]⁺ m/z 225.087 (calc. 225.087), retention time 4.2 min .

Physicochemical Properties

PropertyValue
LogP1.2 (Predicted, PubChem)
pKa3.1 (COOH), 8.9 (NH)
Aqueous Solubility12.5 mg/mL (pH 7.4)

Biological Activity and Mechanisms

NOS Inhibition and Anticancer Effects

  • Target: Neuronal NOS (nNOS) and inducible NOS (iNOS) isoforms .

  • IC₅₀: 0.8 μM (nNOS), 1.2 μM (iNOS) in HCT-116 colorectal cancer cells .

  • Mechanism: Competes with L-arginine binding, reducing NO production and tumor angiogenesis .

Kinase Inhibition Profiling

Patent EP2428508B1 identifies structural analogs as Aurora kinase inhibitors:

  • IC₅₀: 50 nM against Aurora B in MCF-7 breast cancer cells .

  • Selectivity: >100-fold over CDK2 and EGFR kinases .

Therapeutic Applications and Preclinical Data

Oncology

  • In Vivo Efficacy: 60% tumor growth inhibition in xenograft models at 10 mg/kg/day .

  • Combination Therapy: Synergizes with 5-fluorouracil, enhancing apoptosis via caspase-3 activation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator